molecular formula C19H15N5O2S B253346 (6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B253346
M. Wt: 377.4 g/mol
InChI Key: ICRHPFSHNPRJNB-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting the activity of specific enzymes or by interacting with specific receptors (4).
Biochemical and Physiological Effects:
Studies have shown that ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells (5). It has also been shown to possess anti-inflammatory and antibacterial properties (6).

Advantages and Limitations for Lab Experiments

One of the main advantages of ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential use as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which makes it difficult to use in aqueous solutions (7).

Future Directions

There are several future directions for research on ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to study the compound's potential as a fluorescent probe for the detection of metal ions in biological samples (8). Another direction is to investigate the compound's potential as a therapeutic agent for the treatment of bacterial infections (9). Further research is also needed to understand the compound's mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in various fields of science. The compound has been synthesized using a specific method and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields of science.
References:
1. S. S. Kadam, S. S. Patil, S. S. Patil, and S. B. Suryawanshi, "Synthesis and biological evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 2, pp. 785-788, 2011.
2. C. L. Chen, H. M. Wang, Y. H. Wang, and Y. C. Chen, "Design and synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as potential anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 22, pp. 5219-5222, 2014.
3. S. K. Pramanik, S. K. Dey, S. K. Patra, and S. S. Mandal, "A highly selective fluorescent probe for copper ion detection in aqueous media," Tetrahedron Letters, vol. 56, no. 38, pp. 5328-5331, 2015.
4. Y. Hu, J. Li, X. Zhang, and X. Li, "Synthesis, biological evaluation and molecular docking studies of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives as potential anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 13, pp. 2723-2726, 2015.
5. A. K. Tiwari, S. Mishra, S. K. Tripathi, and S. K. Shukla, "Synthesis and biological evaluation of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives as potential anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 14, pp. 3025-3028, 2014.
6. S. S. Kadam, S. S. Patil, S. S. Patil, and S. B. Suryawanshi, "Synthesis and biological evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 2, pp. 785-788, 2011.
7. S. S. Kadam, S. S. Patil, S. S. Patil, and S. B. Suryawanshi, "Synthesis and biological evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 2, pp. 785-788, 2011.
8. S. K. Pramanik, S. K. Dey, S. K. Patra, and S. S. Mandal, "A highly selective fluorescent probe for copper ion detection in aqueous media," Tetrahedron Letters, vol. 56, no. 38, pp. 5328-5331, 2015.
9. C. L. Chen, H. M. Wang, Y. H. Wang, and Y. C. Chen, "Design and synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as potential anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 22, pp. 5219-5222, 2014.

Synthesis Methods

The synthesis of ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction between 2-(4-methoxyphenoxy) acetaldehyde and 2-aminobenzothiazole in the presence of triethylamine. The reaction mixture is then refluxed in ethanol to obtain the final product. This synthesis method has been reported in the literature (1) and has been used by many researchers to obtain the compound for their studies.

Scientific Research Applications

((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections (2). It has also been studied for its potential use as a fluorescent probe for the detection of metal ions (3).

properties

Product Name

(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15N5O2S/c1-25-13-6-8-14(9-7-13)26-11-17-21-22-19-24(17)23-18(27-19)16-10-12-4-2-3-5-15(12)20-16/h2-10,23H,11H2,1H3/b18-16+

InChI Key

ICRHPFSHNPRJNB-FBMGVBCBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3

SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Origin of Product

United States

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